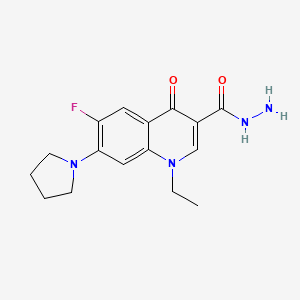

1-ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

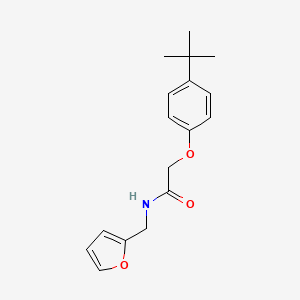

The synthesis of "1-Ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide" involves several key steps, starting from 4-fluoro-3-(1H-pyrrol-1-yl)aniline and proceeding through cyclization, ethylation, and hydrolysis processes. This compound is related to nalidixic acid and has been shown to exhibit superior antibacterial activity compared to some other compounds within the same family due to its fluorinated structure (Stefancich et al., 1985).

Molecular Structure Analysis

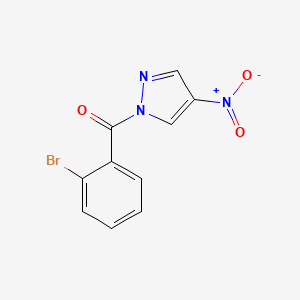

The molecular structure of this compound, as derived through synthesis and confirmed by various analytical techniques, shows a fluorinated quinoline backbone substituted with a pyrrolidinyl group and a carbohydrazide moiety. This structure contributes to its activity profile and is a significant focus of study due to its interactions with bacterial enzymes (Domagala et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving "1-Ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide" include its synthesis from precursor molecules and possible reactions under various conditions that highlight its stability and reactivity. The compound's broad-spectrum antibacterial activity is attributed to its ability to interfere with bacterial DNA gyrase, an enzyme critical for bacterial DNA replication (Corelli et al., 1984).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline form, are essential for understanding its behavior in various environments and applications. While specific data on these properties were not directly found in the queried papers, they are typically characterized through standard laboratory techniques following synthesis to ensure purity and consistency for further study.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for understanding the potential uses and safety of this compound. Its antibacterial efficacy, linked to the fluorination of the quinoline ring and the presence of the pyrrolidinyl group, showcases its chemical reactivity towards biological targets while maintaining a certain degree of stability necessary for its action (Stefancich et al., 1985).

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c1-2-20-9-11(16(23)19-18)15(22)10-7-12(17)14(8-13(10)20)21-5-3-4-6-21/h7-9H,2-6,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAQFGBKNIRJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5614882.png)

![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)

![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)

![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)